molecular formula C22H21N3O B11035372 3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11035372
M. Wt: 343.4 g/mol
InChI Key: OKTIHISGPSWLGV-UHFFFAOYSA-N
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Description

3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by its unique structure, which includes a benzimidazole fused with a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of a benzimidazole derivative with a quinazoline precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce more saturated compounds.

Scientific Research Applications

3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another compound with a similar fused ring system.

    4,4’-dimethylbiphenyl: A simpler aromatic compound with dimethyl and phenyl groups.

Uniqueness

3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

3,3-dimethyl-12-phenyl-2,4,5,12-tetrahydrobenzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C22H21N3O/c1-22(2)12-16-19(18(26)13-22)20(14-8-4-3-5-9-14)25-17-11-7-6-10-15(17)23-21(25)24-16/h3-11,20H,12-13H2,1-2H3,(H,23,24)

InChI Key

OKTIHISGPSWLGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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